![molecular formula C14H19ClN4O3 B2695481 Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate CAS No. 1049025-93-5](/img/structure/B2695481.png)
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1049025-93-5 . It has a molecular weight of 326.78 . It is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12(20)10-8-17-11(15)9-16-10/h8-9H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 326.78 .Scientific Research Applications
Synthesis and Reactivity
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate and its derivatives have been explored for their reactivity and potential applications in various chemical syntheses. For instance, the study on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, which share structural similarities with the tert-butyl compound, indicates their potential in forming acylated amino derivatives under specific conditions, hinting at a broad reactivity spectrum useful in synthetic organic chemistry (Mironovich & Shcherbinin, 2014). Moreover, investigations into substituted pyrazinecarboxamides reveal their synthesis and biological evaluation, providing insights into the utility of such compounds in medicinal chemistry and agrochemistry (Doležal et al., 2006).
Structural Studies
The characterization and structural elucidation of tert-butyl derivatives have been fundamental in understanding their chemical behavior. Sanjeevarayappa et al. (2015) conducted synthesis, characterization, and X-ray diffraction studies on a similar tert-butyl piperazine-1-carboxylate derivative, laying the groundwork for further exploration of these compounds' structural and functional properties Sanjeevarayappa et al., 2015.
Biological Activity
Some derivatives of this compound have been evaluated for their biological activities, including antimicrobial and antifungal properties. For example, substituted N-Benzylpyrazine-2-carboxamides, with a similar structural motif, have shown antimycobacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Servusová et al., 2012).
Anticorrosive Applications
The study on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate against carbon steel in an HCl solution by Praveen et al. (2021) demonstrates the compound's utility in corrosion inhibition, highlighting its potential application in materials science and engineering (Praveen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12(20)10-8-17-11(15)9-16-10/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUCIXXYDFXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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